N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide
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Description
“N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide” is a complex organic compound. The compound contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle . Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups. The imidazo[1,2-a]pyridine moiety is a key part of the structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines typically involve a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications
Chemical Synthesis and Properties
The study of heterocyclic compounds, particularly imidazoles, has revealed their importance in various branches of chemistry, including organic synthesis and pharmacological research. A review highlights the synthesis, properties, and applications of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, emphasizing their spectroscopic properties, structures, and biological activities. These compounds are related to N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide, illustrating the potential of similar structures in drug design and material science (Boča, Jameson, & Linert, 2011).
Antitubercular Activity
Research on derivatives of isoniazid, particularly focusing on compounds like 2-isonicotinoylhydrazinecarboxamide and related structures, has been evaluated for their antitubercular activity. These studies demonstrate the potential of such compounds in developing new leads for antituberculosis drugs, highlighting the significance of heterocyclic carboxamides in medicinal chemistry (Asif, 2014).
Optoelectronic Applications
Functionalized quinazolines and pyrimidines, including molecules similar to the specified compound, have been researched for their applications in optoelectronics. These compounds have shown promise in the creation of novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This research underscores the versatility of heterocyclic compounds in developing advanced materials for technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological and Medicinal Significance
The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and indazole, have been explored for their utility as synthetic intermediates and their biological significance. These compounds have shown interesting functionalities in metal complexes formation, catalyst design, asymmetric synthesis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential of N-oxide derivatives in drug development and the broader field of organic chemistry (Li et al., 2019).
properties
IUPAC Name |
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2/c1-18-13-14-31-17-23(30-26(31)15-18)19-7-6-8-20(16-19)29-28(32)27-21-9-2-4-11-24(21)33-25-12-5-3-10-22(25)27/h2-17,27H,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJKZDSFSQOTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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